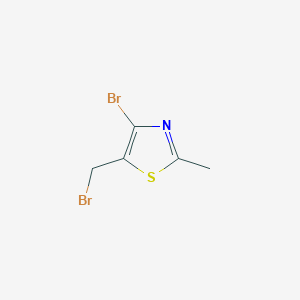

4-Bromo-5-(bromomethyl)-2-methylthiazole

Description

4-Bromo-5-(bromomethyl)-2-methylthiazole (CAS: 2092486-98-9) is a halogenated thiazole derivative characterized by a thiazole core substituted with a bromine atom at position 4, a bromomethyl group at position 5, and a methyl group at position 2. Its molecular formula is C₅H₅Br₂NS, with a molecular weight of 303.98 g/mol. The compound is typically synthesized via bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions, as exemplified in the preparation of analogous brominated thiazoles . It is commercially available with a purity of 95% and finds applications in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

4-bromo-5-(bromomethyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2NS/c1-3-8-5(7)4(2-6)9-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSLVZOIJHPPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Methylthiazole

The most common and direct approach to synthesize this compound involves the electrophilic bromination of 2-methylthiazole. This reaction introduces bromine atoms selectively at the 4-position of the thiazole ring and at the benzylic methyl group (position 5) to form the bromomethyl substituent.

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) are typically used as brominating agents.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to facilitate electrophilic substitution.

- Conditions: Controlled temperature (often room temperature to mild heating) and stoichiometric amounts of brominating agent are critical to avoid over-bromination or decomposition.

- Mechanism: Electrophilic substitution occurs first at the 4-position of the thiazole ring, followed by bromination of the methyl group adjacent to the ring to form the bromomethyl group.

This stepwise bromination ensures selective formation of 4-bromo and 5-(bromomethyl) substituents on the thiazole core.

Cyclization Routes Using α-Bromo Ketones and Thiourea

An alternative preparative method involves the cyclization of α-bromoacetophenone derivatives with thiourea in anhydrous ethanol under reflux conditions.

- Procedure: The α-bromo ketone reacts with thiourea to form the thiazole ring via nucleophilic attack and ring closure.

- Outcome: This method can yield brominated thiazole derivatives when the bromine substituent is present on the α-bromo ketone precursor, allowing for the formation of the 4-bromo and bromomethyl substituents on the thiazole ring.

- Advantages: This approach allows for the introduction of substituents on the thiazole ring during ring formation, potentially improving regioselectivity.

Halogenation of 2-Aminothiazole Derivatives

Another synthetic strategy involves the halogenation of 2-aminothiazole derivatives using halogenating agents such as copper(I) bromide (CuBr) and n-butyl nitrite in acetonitrile at elevated temperatures (~333 K).

- Mechanism: The amino group is replaced by bromine through diazotization and subsequent substitution.

- Yield: Moderate to good yields (53–65%) of brominated thiazoles are reported.

- Optimization: Reaction parameters including solvent polarity, catalyst loading, and reaction time can be adjusted to maximize yield and purity.

Reaction Conditions and Optimization

| Method | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of 2-methylthiazole | Br2 or NBS | DMF, Acetonitrile | Room temp to 50°C | High (variable) | Stepwise electrophilic substitution |

| Cyclization with thiourea | α-Bromoacetophenone, Thiourea | Ethanol (anhydrous) | Reflux (~78°C) | Moderate to high | Ring formation with brominated precursors |

| Halogenation of 2-aminothiazole | CuBr, n-butyl nitrite | Acetonitrile | 333 K | 53–65 | Diazotization and substitution |

Detailed Research Findings

Stepwise Bromination and Selectivity

Research indicates that bromination of intermediates containing the thiazole ring can be controlled to achieve selective bromination at the 4-position and benzylic methyl group. For example, in the synthesis of related compounds, the 5-position and benzylic position of the thiazole ring were brominated sequentially under different conditions to yield 5-bromo-2-(bromomethyl)-substituted thiazoles. Electrophilic substitution with NBS targets the 5-position first, followed by bromination of the methyl group to the bromomethyl derivative.

Influence of Reaction Parameters on Product Formation

The Arbuzov reaction, used in downstream transformations, can reduce bromine atoms at certain positions, indicating the sensitivity of brominated thiazoles to reaction conditions. Adjusting the amount of triethyl phosphite, temperature, and reaction time can selectively yield different phosphonate products, highlighting the importance of precise control during synthesis.

Industrial Scale Considerations

For industrial production, continuous flow reactors have been employed to scale up the bromination process. This approach offers enhanced control over reaction parameters such as temperature, mixing, and reaction time, resulting in improved yields and purity of this compound.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic bromination | Br2, NBS | Stepwise bromination | High selectivity, straightforward | Requires careful control to avoid over-bromination |

| Cyclization with α-bromo ketones | α-Bromoacetophenone, Thiourea | Ring formation | Allows substitution during ring formation | Moderate yields, longer reaction times |

| Halogenation of 2-aminothiazoles | CuBr, n-butyl nitrite | Diazotization-substitution | Moderate to good yields | Requires elevated temperature, catalyst optimization |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(bromomethyl)-2-methylthiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding thiazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include azido-thiazoles, thiocyanato-thiazoles, and methoxy-thiazoles.

Oxidation Reactions: Products include thiazole sulfoxides and thiazole sulfones.

Reduction Reactions: Products include de-brominated thiazoles.

Scientific Research Applications

4-Bromo-5-(bromomethyl)-2-methylthiazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals. It serves as a precursor for the synthesis of compounds with antimicrobial and anticancer properties.

Medicine: Research into the compound’s derivatives has shown potential for the development of new drugs targeting various diseases, including bacterial infections and cancer.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(bromomethyl)-2-methylthiazole and its derivatives involves interactions with biological targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or the modulation of receptor function. The thiazole ring can also interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

5-Bromo-2-ethyl-4-methylthiazole (CAS: 863190-90-3)

- Structure : Differs by replacing the bromomethyl group at position 5 with an ethyl group.

- Impact : The ethyl group reduces electrophilicity compared to bromomethyl, making it less reactive in nucleophilic substitution reactions. This compound is primarily used in ligand synthesis for metal complexes due to its steric bulk .

2-Amino-5-bromo-4-methylthiazole (CAS: 3034-57-9)

- Structure: Substitutes the bromomethyl group at position 5 with an amino (-NH₂) group.

- Impact: The amino group enhances hydrogen-bonding capacity, increasing solubility in polar solvents.

2-Bromo-5-methyl-4-phenylthiazole (CAS: 412923-45-6)

2,4-Dibromothiazole-5-carboxylic acid (CAS: 139669-96-8)

- Structure : Features a carboxylic acid group at position 5 and bromine atoms at positions 2 and 3.

- Impact : The carboxylic acid group enables salt formation and coordination chemistry, making it useful in metallodrug design. Its acidity (pKa ≈ 3.5) contrasts with the neutral 4-Bromo-5-(bromomethyl)-2-methylthiazole .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | LogP |

|---|---|---|---|---|

| This compound | 303.98 | 85–87 (decomposes) | Insoluble in water | 2.8 |

| 5-Bromo-2-ethyl-4-methylthiazole | 220.12 | 62–64 | Soluble in EtOH | 2.2 |

| 2-Amino-5-bromo-4-methylthiazole | 193.06 | 150–152 | Soluble in DMSO | 1.5 |

| 2-Bromo-5-methyl-4-phenylthiazole | 254.15 | 98–100 | Soluble in CHCl₃ | 3.1 |

Key Observations :

- The dual bromination in this compound increases molecular weight and hydrophobicity (higher LogP) compared to mono-brominated analogs.

- Amino-substituted derivatives exhibit lower LogP values due to enhanced polarity .

Biological Activity

4-Bromo-5-(bromomethyl)-2-methylthiazole is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound serves as a precursor for the synthesis of bioactive molecules and has potential applications in pharmaceuticals, especially for antimicrobial and anticancer agents.

- Molecular Formula: C5H6Br2N2S

- Molecular Weight: Approximately 227.98 g/mol

- Structure: It features a thiazole ring with bromine substituents that enhance its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The bromine atoms can form covalent bonds with nucleophilic sites in proteins, inhibiting enzyme activity.

- Receptor Modulation: The thiazole ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial and antifungal properties. Its derivatives have been evaluated for their potential as anticancer agents, showing promising results in various studies.

Table 1: Summary of Biological Activities

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound showed that the compound exhibited significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating strong antibacterial activity.

Anticancer Potential

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. One notable study demonstrated that certain analogs displayed IC50 values lower than 10 µM against breast cancer cell lines, suggesting their potential as lead compounds for further development into anticancer drugs.

Synthesis and Derivatives

The synthesis of this compound typically involves bromination and subsequent reactions to introduce the methyl group at the 2-position. Various derivatives have been synthesized to enhance biological activity and selectivity.

Table 2: Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Bromination followed by methylation | 75 | High purity achieved |

| Direct bromination of thiazole | 65 | Moderate yield |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-5-(bromomethyl)-2-methylthiazole, and how are intermediates validated?

- Methodology : The synthesis typically involves bromination of precursor thiazoles using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light). For example, bromination at the 5-position can be optimized by adjusting solvent polarity (e.g., DMF or CCl₄) and reaction temperature . Intermediates are validated via 1H NMR (to confirm substitution patterns) and mass spectrometry (MS) (to verify molecular ion peaks). Elemental analysis ensures purity (>95%) .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

- Methodology :

- 1H NMR : Look for characteristic signals:

- Methyl groups: Singlet at ~2.5 ppm (2-methylthiazole).

- Bromomethyl protons: Split into AB quartets (~4.3–4.6 ppm) due to coupling with adjacent bromine .

- 13C NMR : Bromine-substituted carbons appear at ~120–140 ppm (thiazole ring) and ~30 ppm (methyl) .

- MS : Molecular ion peak [M+] at m/z corresponding to C₅H₆Br₂NS (exact mass: 292.84) with isotopic patterns confirming bromine .

Q. What safety protocols are critical when handling this compound?

- Methodology : Follow GHS guidelines :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile brominated byproducts.

- Store at 2–8°C in amber glass to prevent light-induced degradation .

Advanced Research Questions

Q. How can bromination conditions be optimized to enhance regioselectivity in thiazole derivatives?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF) favor electrophilic bromination at electron-rich positions.

- Catalysts : Use Lewis acids (e.g., FeCl₃) to direct bromine to the 5-position.

- Kinetic control : Lower temperatures (0–5°C) favor kinetic products, while higher temperatures promote thermodynamic control .

Q. How can contradictory NMR data (e.g., signal overlap) be resolved for brominated thiazoles?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings.

- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference.

- Variable-temperature NMR : Identify dynamic processes (e.g., rotational isomers) causing signal splitting .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT calculations : Calculate Fukui indices to identify electrophilic centers (e.g., bromomethyl group).

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict bioactivity.

- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys suggest viable synthetic pathways .

Q. How should bioactivity assays be designed to evaluate the antimicrobial potential of this compound?

- Methodology :

- Microbial susceptibility testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Enzyme inhibition : Target thiazole-sensitive enzymes (e.g., dihydrofolate reductase) via kinetic assays.

- Cytotoxicity screening : Compare IC₅₀ values against mammalian cell lines (e.g., HEK293) to assess selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.